N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C16H17N3OS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3OS/c1-10-11(2)21-16-14(10)15(18-9-19-16)17-8-12-4-6-13(20-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,17,18,19) |
InChI Key |
FJGOFHOMHXBORD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzylamine with a thieno[2,3-d]pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
Synthesis of the Compound
The compound can be synthesized through various organic reactions, primarily involving the thieno[2,3-d]pyrimidine scaffold. The synthetic routes often include:
- Cyclization Reactions : Utilizing precursors such as 4-methoxybenzylamine and appropriate thienopyrimidine derivatives.
- Functionalization : Modifying the methyl and methoxy groups to enhance biological activity.
Anticancer Properties
Research indicates that N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : The compound acts as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.
- Induction of Apoptosis : Studies have demonstrated that it can induce programmed cell death in tumor cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in vitro and in vivo:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Inhibition of cell growth in breast cancer cell lines with IC50 values < 10 µM. |
| Study 2 | Assess anti-inflammatory effects | Reduction of TNF-alpha levels by 40% in LPS-stimulated macrophages. |
| Study 3 | Investigate antimicrobial properties | Effective against Staphylococcus aureus with MIC values < 50 µg/mL. |
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine
Saturated vs. Aromatic Cores
Substituent Variations on the Thienopyrimidine Core
Modifications on the 4-Amino Substituent
Aryl Group Variations
Non-Aromatic Substituents
| Compound () | Substituent | Key Differences |
|---|---|---|
| N-(2,3-Dihydrobenzodioxin-2-ylmethyl) | Dihydrobenzodioxin-methyl | Oxygen-rich bicyclic group improves solubility but may reduce CNS penetration . |
Solubility and Melting Points
Biological Activity
N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases and its applications in cancer therapy. This article reviews its synthesis, biological activity, and potential therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core substituted with a methoxyphenyl group. The synthesis typically involves multi-step organic reactions that include cyclization to form the thienopyrimidine core and subsequent modifications to introduce the methoxyphenyl group.
1. Inhibition of Kinases
Research has identified this compound as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1). In vitro studies demonstrated that this compound effectively inhibited FGFR1 activity, which is crucial for various cellular processes including proliferation and differentiation. The IC50 value for FGFR1 inhibition was reported at 0.04 μmol, comparable to standard inhibitors like celecoxib .
2. Anti-Cancer Activity
The compound has shown promising anti-cancer properties in various studies. For instance, it was tested against breast cancer cell lines MCF-7 and MDA-MB-231, exhibiting significant anti-proliferative effects. The IC50 values were determined to be 13.42 μg/mL for MCF-7 cells and 28.89 μg/mL for MDA-MB-231 cells, indicating selective toxicity against cancerous cells while sparing normal cells .
3. Anti-Inflammatory Effects
In addition to its anti-cancer properties, the compound has been evaluated for its anti-inflammatory activity. It significantly suppressed cyclooxygenase-2 (COX-2) expression in RAW264.7 macrophage cells, suggesting a dual role in both inhibiting tumor growth and reducing inflammation .
Case Study 1: FGFR1 Inhibition
A study conducted using molecular docking techniques demonstrated that this compound binds effectively to the ATP-binding site of FGFR1, leading to inhibition of its kinase activity. This study highlights the potential of this compound as a targeted therapy for cancers driven by FGFR signaling pathways .
Case Study 2: Anti-Cancer Efficacy
In vivo studies on mice implanted with MCF-7 tumors showed that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to induction of apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
